molecular formula C21H16FN7O5S B2707127 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852154-22-4

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2707127
CAS No.: 852154-22-4
M. Wt: 497.46
InChI Key: MTQGRLTYVKJDHQ-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN7O5S and its molecular weight is 497.46. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound and its analogues have been studied for their potential as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide synthesis and are targeted for cancer chemotherapy. The most potent dual inhibitor identified in this category demonstrated significant inhibitory activities against both human TS and DHFR (Gangjee et al., 2008).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and investigated for their antimicrobial properties. A study focused on novel pyrimidine-triazole derivatives, which showed potential against selected bacterial and fungal strains in organic solvents (Majithiya & Bheshdadia, 2022).

Molecular Structure and Antiviral Potency

This compound has also been studied for its molecular structure, spectroscopic properties, and antiviral potency. A detailed analysis including density functional method calculations, vibrational assignments, and molecular docking against SARS-CoV-2 protein has been conducted, highlighting its potential in antiviral applications (Mary et al., 2020).

Crystal Structure Analysis

The crystal structure of this compound has been analyzed to understand its molecular conformation and intramolecular interactions. Such studies are fundamental in drug design and development for various therapeutic applications (Subasri et al., 2016).

Radiosynthesis for Imaging Applications

Compounds within the same structural family have been synthesized for imaging applications, specifically using positron emission tomography (PET). Such research aids in the development of new diagnostic tools and therapeutic monitoring (Dollé et al., 2008).

Thiopyrimidine-Glucuronide Compounds

The synthesis and evaluation of novel thiopyrimidine-glucuronide compounds, which are derivatives of this compound, have shown promising biological activities. Such compounds are of interest in medicinal chemistry for their potential therapeutic applications (Wanare, 2022).

Antifungal Agent Synthesis

This compound's structure is also used in the synthesis of novel broad-spectrum triazole antifungal agents, emphasizing its importance in developing new antifungal therapies (Butters et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol, which is then coupled with N-(3-nitrophenyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "thiourea", "2,4-dioxo-1H-pyrimidine-6-carbaldehyde", "3-nitrobenzoyl chloride", "triethylamine", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol", "a. Dissolve 4-fluorobenzaldehyde (1.0 g, 7.0 mmol) and thiourea (0.8 g, 10.5 mmol) in ethanol (20 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "b. Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for an additional 30 minutes.", "c. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the intermediate 5-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-thiol.", "d. Dissolve 2,4-dioxo-1H-pyrimidine-6-carbaldehyde (1.0 g, 6.5 mmol) and the intermediate 5-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-thiol (1.5 g, 6.5 mmol) in ethanol (20 mL) and add a catalytic amount of sodium borohydride. Stir the mixture at room temperature for 2 hours.", "e. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the intermediate 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol.", "Step 2: Synthesis of 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide", "a. Dissolve N-(3-nitrophenyl)acetamide (1.0 g, 5.5 mmol) and triethylamine (1.5 mL, 10.5 mmol) in ethyl acetate (20 mL) and add 3-nitrobenzoyl chloride (1.4 g, 6.6 mmol). Stir the mixture at room temperature for 2 hours.", "b. Add the intermediate 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol (1.5 g, 6.5 mmol) to the reaction mixture and stir at room temperature for an additional 2 hours.", "c. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide." ] }

CAS No.

852154-22-4

Molecular Formula

C21H16FN7O5S

Molecular Weight

497.46

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C21H16FN7O5S/c22-12-4-6-15(7-5-12)28-17(9-14-10-18(30)25-20(32)24-14)26-27-21(28)35-11-19(31)23-13-2-1-3-16(8-13)29(33)34/h1-8,10H,9,11H2,(H,23,31)(H2,24,25,30,32)

InChI Key

MTQGRLTYVKJDHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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